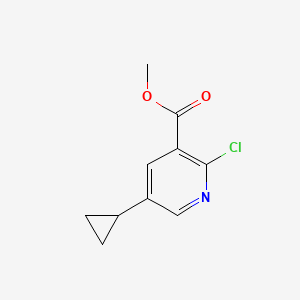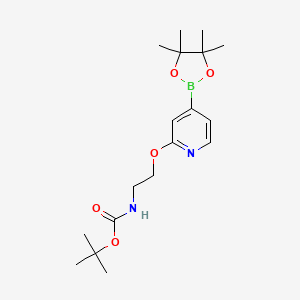![molecular formula C14H17NOSi B1404568 {2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol CAS No. 1217863-70-1](/img/structure/B1404568.png)
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol
Übersicht
Beschreibung
Synthesis Analysis
Pyridinium salts, which are structurally diverse, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of new pyridine derivatives has been reported, where 2-aminosubstituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used .Chemical Reactions Analysis
A photochemical method for the functionalization of pyridines with radicals derived from allylic C−H bonds has been reported . Two substrates undergo C−H functionalization to form a new C(sp2)−C(sp3) bond .Wissenschaftliche Forschungsanwendungen
-
Lanthanides-Based Organic-Inorganic Hybrids
- Field : Photochemistry
- Application : Lanthanides-based organic-inorganic hybrids have been synthesized and show new trends in molecular thermometers, chemical sensing, luminescent solar concentrators, white light-emitting diodes, anticounterfeiting, quick response code and biomedical (biosensing, imaging and theranostics) applications .
- Method : Assembling Ln 3+ (HPBA n) (Ln = Eu or Tb, HPBA = N-(2-pyridinyl)benzoylacetamide) in the cavities of zeolite Y (ZY) via the “ship-in-a-bottle” strategy leads to the formation of novel luminescent composite .
- Results : The luminescence of these composites can be easily modulated by ammonia on the basis of the energy level variation of HPBA .
-
Pexidartinib Dihydrochloride
- Field : Pharmaceutical Chemistry
- Application : Pexidartinib is a kinase inhibitor drug used for the treatment of symptomatic tenosynovial giant cell tumor (TGCT), a rare type of joint tumor .
- Method : The dihydrochloride salt of pexidartinib was synthesized and the crystal structure of its dihydrate was determined from single crystal data .
- Results : In the pexidartinib molecule, the N atom of the central pyridine ring and the pyridine-N atom of the pyrrolopyridine group are both protonated. The pexidartinib molecule forms N–H···O and N–H interactions with neighboring water molecules and chloride ions, respectively .
-
Pyridinium Salts
- Field : Organic Chemistry
- Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Method : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
- Results : They have applications as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Pyridine
- Field : Industrial Chemistry
- Application : Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−) .
- Method : Pyridine is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell .
- Results : It is used in the manufacture of pesticides and pharmaceuticals, and as a solvent and reagent in laboratories .
-
Pyridinium Salts
- Field : Organic Chemistry
- Application : Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
- Method : This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
- Results : They have applications as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
-
Tris(2-phenylpyridine)iridium
- Field : Photochemistry
- Application : Tris(2-phenylpyridine)iridium, abbreviated [Ir(ppy)3], is the organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is electroluminescent, emitting green light .
- Method : The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride .
- Results : The complex and many analogues have been investigated for application in photoredox catalysis .
Zukünftige Richtungen
Novel pyrrolo [2,3- d ]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes . This suggests that similar compounds, like “{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol”, could potentially be used in the development of future antidiabetic drugs .
Eigenschaften
IUPAC Name |
[2-[dimethyl(pyridin-3-yl)silyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOSi/c1-17(2,13-7-5-9-15-10-13)14-8-4-3-6-12(14)11-16/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRXEGRGZUQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CN=CC=C1)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)



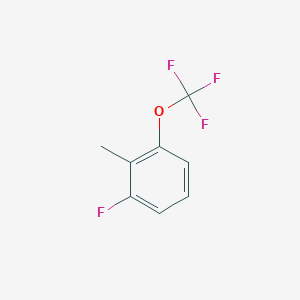
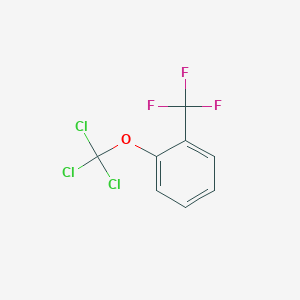
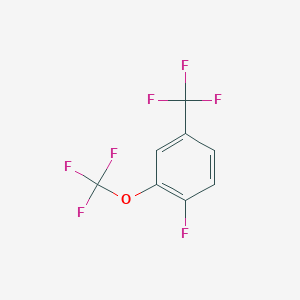
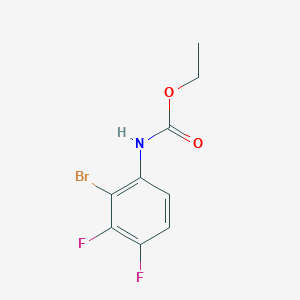
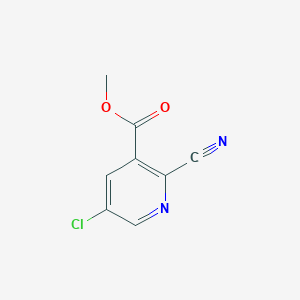
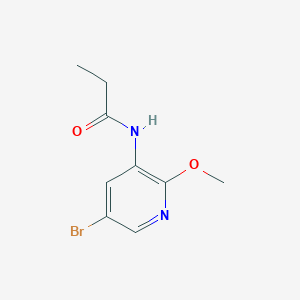
![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)
